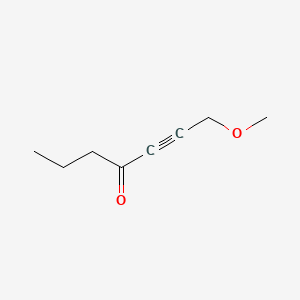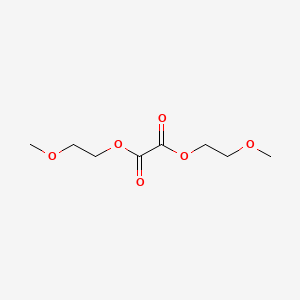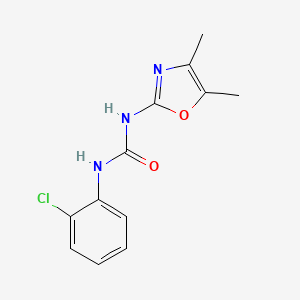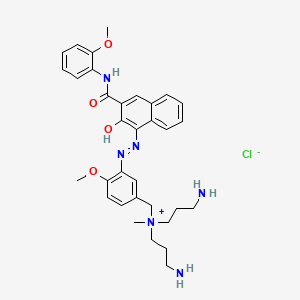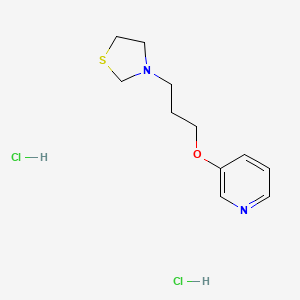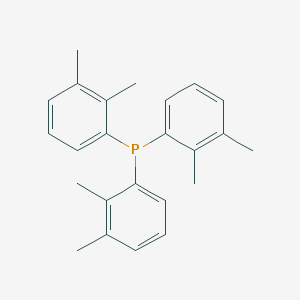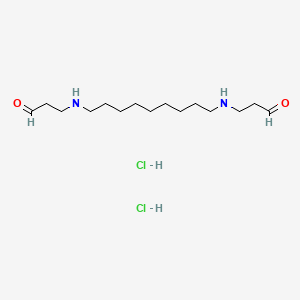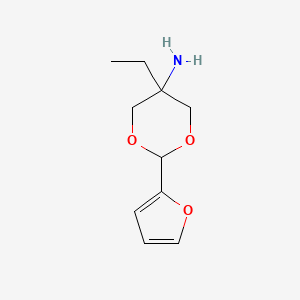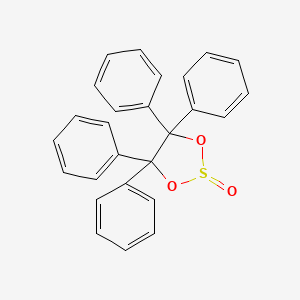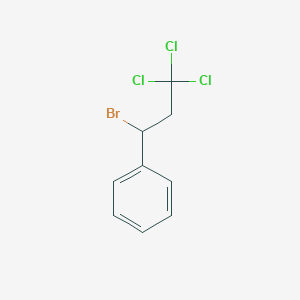
(1-Bromo-3,3,3-trichloropropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromo-3,3,3-trichloropropyl)benzene is an organic compound with the molecular formula C₉H₈BrCl₃. It consists of a benzene ring substituted with a 1-bromo-3,3,3-trichloropropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3,3,3-trichloropropyl)benzene typically involves the bromination of 3,3,3-trichloropropylbenzene. This reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions include maintaining a controlled temperature to ensure the selective bromination of the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products .
化学反応の分析
Types of Reactions
(1-Bromo-3,3,3-trichloropropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane or alkene
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes or alkenes
科学的研究の応用
(1-Bromo-3,3,3-trichloropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (1-Bromo-3,3,3-trichloropropyl)benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
Bromobenzene: Consists of a benzene ring substituted with a single bromine atom.
Chlorobenzene: Consists of a benzene ring substituted with a single chlorine atom.
(1-Bromo-3-chloropropyl)benzene: Similar structure but with fewer chlorine atoms
Uniqueness
(1-Bromo-3,3,3-trichloropropyl)benzene is unique due to the presence of both bromine and multiple chlorine atoms on the propyl group. This combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
34372-27-5 |
|---|---|
分子式 |
C9H8BrCl3 |
分子量 |
302.4 g/mol |
IUPAC名 |
(1-bromo-3,3,3-trichloropropyl)benzene |
InChI |
InChI=1S/C9H8BrCl3/c10-8(6-9(11,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChIキー |
GYXDKVQPLSJHKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC(Cl)(Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


